molecular formula C10H8BrN5O B11673743 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

Cat. No.: B11673743
M. Wt: 294.11 g/mol
InChI Key: SFSASEPTGFTDLU-LFYBBSHMSA-N
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Description

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group and a hydrazinyl moiety attached to a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable triazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2-CHLOROBENZOIC ACID: Similar structure but with a chlorobenzoic acid moiety instead of a dihydrotriazine ring.

    2-BROMOBENZALDEHYDE HYDRAZONE: An intermediate in the synthesis of the target compound, with a simpler structure.

Uniqueness

The uniqueness of 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its triazine ring and bromophenyl group confer unique chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H8BrN5O

Molecular Weight

294.11 g/mol

IUPAC Name

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H8BrN5O/c11-8-4-2-1-3-7(8)5-12-15-9-6-13-16-10(17)14-9/h1-6H,(H2,14,15,16,17)/b12-5+

InChI Key

SFSASEPTGFTDLU-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=O)NN=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=O)NN=C2)Br

Origin of Product

United States

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